

A Technical Guide to the Physicochemical Properties of 4'-Carboxylic Acid Imrecoxib

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Compound of Interest

Compound Name: 4'-Aarboxylic acid imrecoxib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Carboxylic acid imrecoxib, the major active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, imrecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While experimentally determined data for 4'-Carboxylic acid imrecoxib is limited, this guide consolidates the available predicted data and provides context with the experimentally determined properties of the parent compound, imrecoxib.

Introduction

Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties. [1][2] Its primary mechanism of action involves the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. [3][4] In the body, imrecoxib is extensively metabolized, with 4'-Carboxylic acid imrecoxib (also known as M2) being one of its major metabolites. [5][6] Understanding the physicochemical properties of this metabolite is crucial for a complete understanding of the pharmacokinetics and pharmacodynamics of imrecoxib. 4'-Carboxylic acid imrecoxib itself exhibits anti-inflammatory activity and is a potential inhibitor of cyclooxygenase (COX) with moderate selectivity for COX-

1/COX-2.[7] In human plasma, the concentration of 4'-Carboxylic acid imrecoxib has been found to be four times higher than that of its parent compound.[2]

Physicochemical Properties

The following tables summarize the available physicochemical data for both 4'-Carboxylic acid imrecoxib and its parent compound, imrecoxib. It is important to note that much of the data for 4'-Carboxylic acid imrecoxib is predicted, while more experimental data is available for imrecoxib.

Table 1: Physicochemical Properties of 4'-Carboxylic Acid Imrecoxib

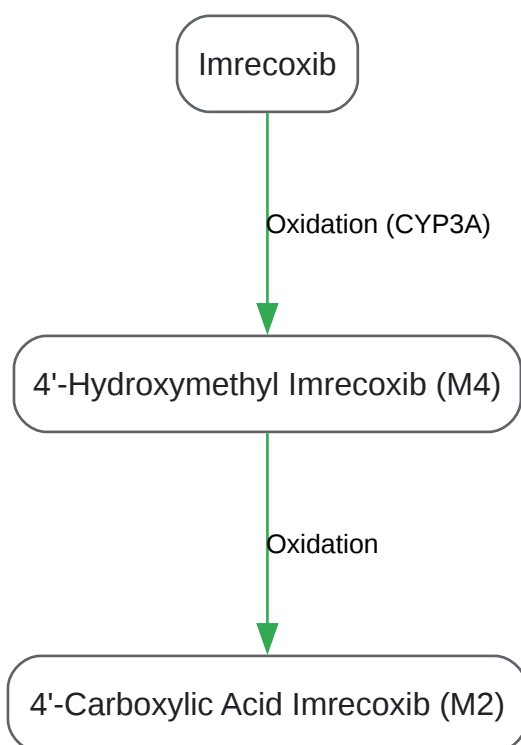
Property	Value	Data Type
Molecular Formula	C21H21NO5S	-
Molecular Weight	399.46 g/mol	-
CAS Number	896729-08-1	-
Boiling Point	679.7 ± 55.0 °C	Predicted[8]
Density	1.321 ± 0.06 g/cm ³	Predicted[8]
pKa	4.19 ± 0.10	Predicted[8]

Table 2: Physicochemical Properties of Imrecoxib

Property	Value	Data Type
Molecular Formula	C21H23NO3S	-
Molecular Weight	369.48 g/mol	Experimental[1]
CAS Number	395683-14-4	-
Melting Point	174-176 °C	Experimental[1]
Boiling Point	604.1 ± 55.0 °C	Predicted[1]
Density	1.2 ± 0.1 g/cm ³	Experimental[1]
Solubility	Soluble in DMSO	Experimental[1][3]

Metabolism and Synthesis

The primary metabolic pathway of imrecoxib involves the oxidation of its 4'-methyl group. This process first yields the 4'-hydroxymethyl metabolite (M4), which is then further oxidized to form 4'-Carboxylic acid imrecoxib (M2).[6] In rats, the formation of M2 from M4 is dependent on liver microsomes and NADPH and is primarily catalyzed by the cytochrome P450 enzyme CYP3A. [5]



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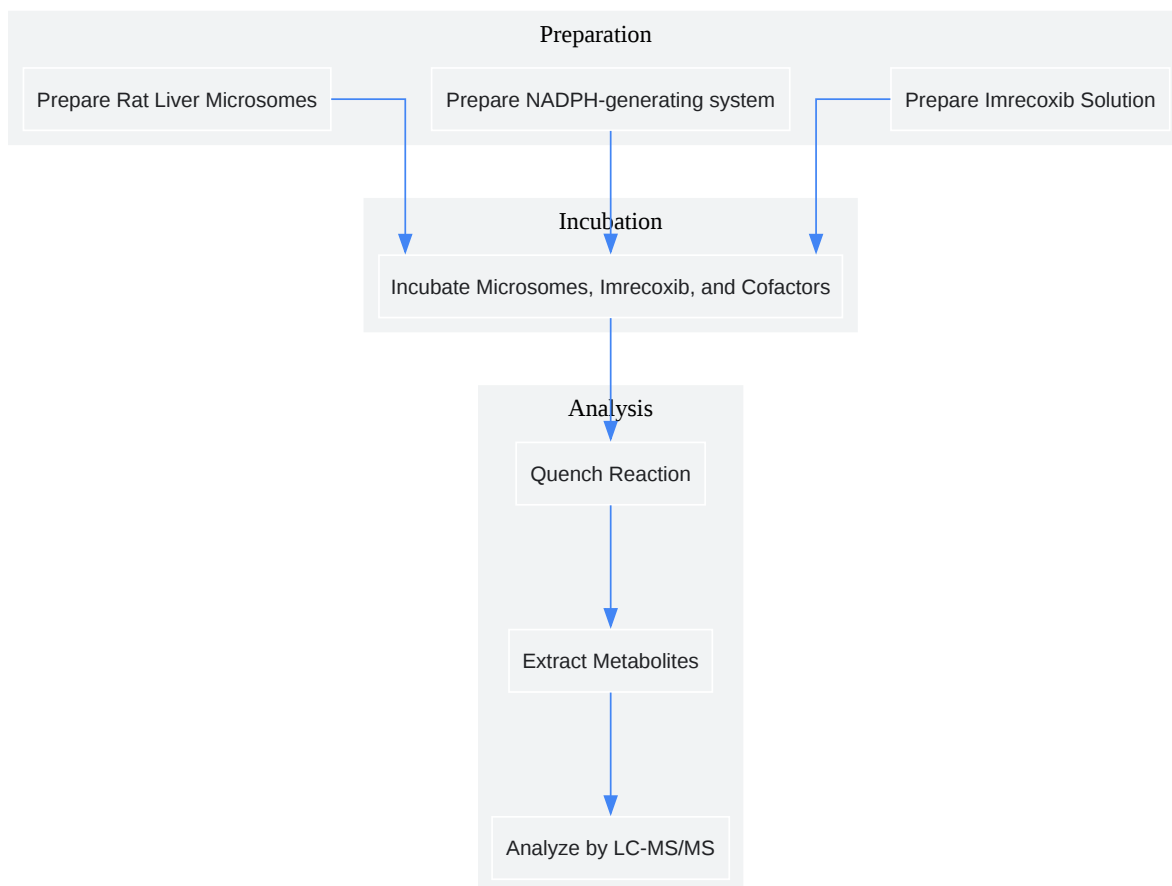
Caption: Metabolic pathway of imrecoxib.

A method for the chemical synthesis of 4'-Carboxylic acid imrecoxib has been reported, which is essential for producing the compound for further experimental investigation.[7]

Experimental Protocols

In Vitro Metabolism of Imrecoxib

The following is a generalized protocol for studying the in vitro metabolism of imrecoxib to 4'-Carboxylic acid imrecoxib, based on published methodologies.[5]



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Caption: Experimental workflow for in vitro metabolism.

Methodology:

- **Preparation of Liver Microsomes:** Liver microsomes are prepared from untreated or induced (e.g., with dexamethasone) rats via differential centrifugation.
- **Incubation:** The incubation mixture typically contains rat liver microsomes, a buffered solution (e.g., potassium phosphate buffer), an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate, imrecoxib.
- **Reaction:** The reaction is initiated by the addition of the substrate and incubated at 37°C.
- **Termination and Extraction:** The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged, and the supernatant containing the metabolites is collected.
- **Analysis:** The formation of 4'-Carboxylic acid imrecoxib is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Characterization

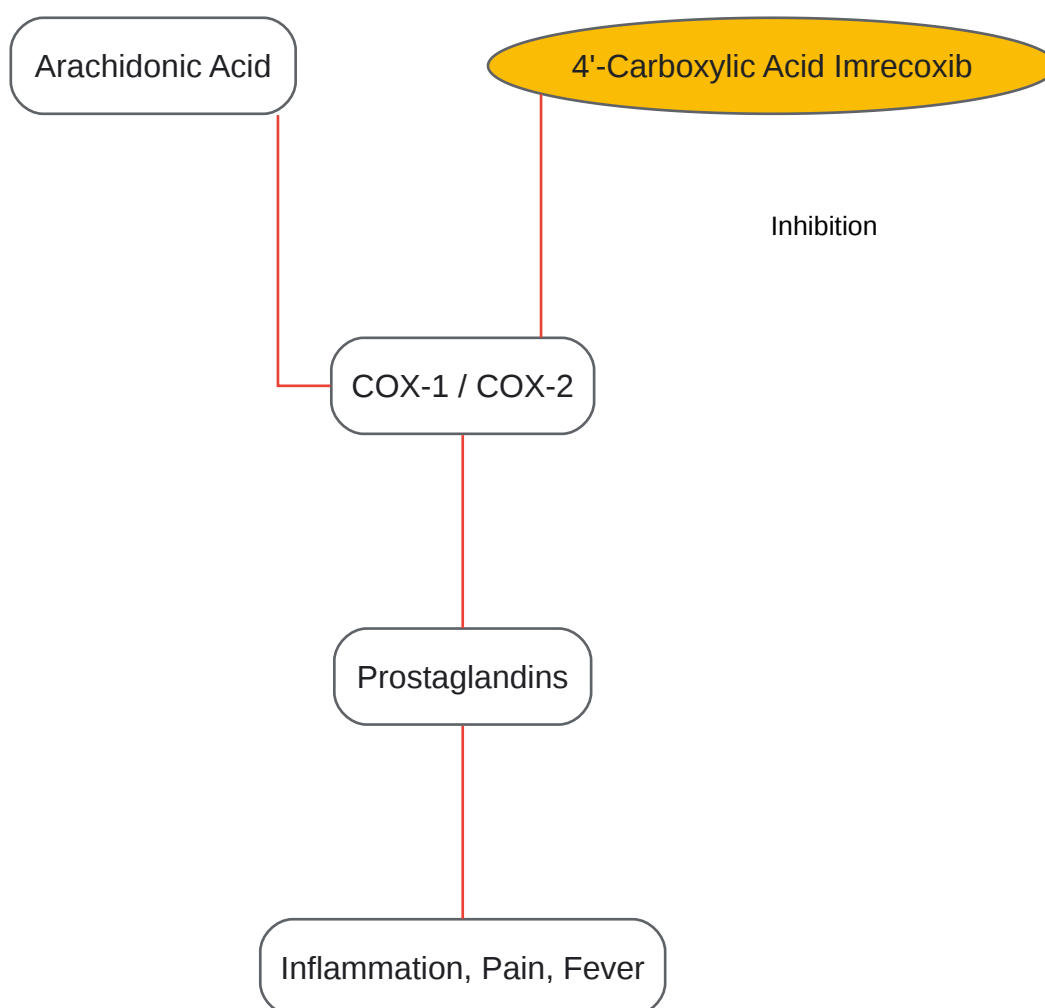
Standard analytical techniques are employed for the physicochemical characterization of synthesized 4'-Carboxylic acid imrecoxib.

- **Melting Point:** Determined using a standard melting point apparatus.
- **Solubility:** Assessed in various solvents (e.g., water, ethanol, DMSO) using methods such as the shake-flask method followed by quantification of the dissolved compound.
- **pKa:** Determined by potentiometric titration or UV-spectrophotometry at different pH values.
- **Partition Coefficient (LogP):** Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.
- **Structural Elucidation:** Confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Signaling Pathway

4'-Carboxylic acid imrecoxib, like its parent compound, is an inhibitor of cyclooxygenase enzymes.[7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX, particularly the inducible isoform COX-2, 4'-Carboxylic acid imrecoxib can reduce the production of these pro-inflammatory molecules.

There is some discrepancy in the reported inhibitory potency of 4'-Carboxylic acid imrecoxib. One study suggests its anti-inflammatory activity is comparable to or slightly higher than celecoxib, a well-known COX-2 inhibitor.[7] Another report indicates its inhibitory activity is significantly lower than that of the parent imrecoxib.[2] This highlights the need for further investigation into the pharmacological profile of this metabolite.



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